Einecs 257-829-8
Description
Systematic IUPAC Name and CAS Registry Number
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as thiocyanic acid, compound with 1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane . This name reflects the compound’s composition as a coordination complex between thiocyanic acid (HSCN) and the polycyclic amine 1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane. The Chemical Abstracts Service (CAS) Registry Number 52302-51-9 uniquely identifies this substance in chemical databases and regulatory frameworks.
The Einecs (European Inventory of Existing Commercial Chemical Substances) number 257-829-8 further categorizes the compound under European Union chemical regulations, ensuring standardized tracking and risk assessment. These identifiers collectively enable unambiguous referencing in academic research, industrial safety protocols, and transnational chemical trade.
Table 1: Key Identifiers for this compound
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 52302-51-9 |
| Einecs Number | 257-829-8 |
| Systematic IUPAC Name | Thiocyanic acid, compound with 1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane |
Synonymous Designations: Hexamethylene Tetramine Thiocyanate, Thiocyanic Acid Coordination Compound
This compound is alternatively termed hexamethylene tetramine thiocyanate , a name derived from its structural relationship to hexamethylenetetramine (HMTA), a well-known amine with the formula (CH₂)₆N₄. In this compound, HMTA’s nitrogen atoms coordinate with thiocyanate ions (SCN⁻), forming a stable adduct. The synonym thiocyanic acid coordination compound emphasizes the ligand-metal-like interaction between the amine and thiocyanate, though the bonding here is primarily ionic rather than coordinate-covalent.
These synonymous terms persist in industrial and academic literature due to historical naming conventions. For instance, "hexamethylene tetramine thiocyanate" highlights the thiocyanate counterion’s role in modifying HMTA’s properties, such as solubility and thermal stability. The term "coordination compound" acknowledges the structural interplay between the organic amine and inorganic anion, even if the bonding mechanism differs from traditional coordination complexes.
Structural Relationship to 1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decane
The core structural component of this compound is 1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane , a polycyclic amine with an adamantane-like framework. Adamantane derivatives are characterized by a rigid, diamondoid lattice of carbon or heteroatoms, and in this case, nitrogen atoms occupy four bridgehead positions within the tricyclic system. The thiocyanate anion associates with this amine via ionic interactions, likely positioned within the molecular cavity formed by the amine’s three-dimensional structure.
Table 2: Structural Components of this compound
| Component | Description |
|---|---|
| Polycyclic Amine Core | 1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decane framework with four nitrogen atoms |
| Counterion | Thiocyanate (SCN⁻) ion |
| Bonding Interaction | Ionic association between protonated amine and thiocyanate anion |
The adamantane-like skeleton confers exceptional thermal and chemical stability, making the compound resistant to decomposition under ambient conditions. The spatial arrangement of nitrogen atoms within the tricyclic system facilitates interactions with anions like thiocyanate, influencing the compound’s crystallinity and reactivity. This structural relationship is critical for applications requiring robust molecular architectures, such as catalysis or polymer stabilization.
The compound’s molecular formula, C₇H₁₄N₄S , arises from the combination of the tetraazatricyclodecane (C₆H₁₂N₄) and thiocyanate (CHNS) components. X-ray crystallography studies of analogous compounds reveal that the thiocyanate ions often occupy interstitial sites within the crystalline lattice, coordinated via hydrogen bonds to the amine’s NH groups.
Structure
3D Structure of Parent
Properties
CAS No. |
52302-51-9 |
|---|---|
Molecular Formula |
C7H13N5S |
Molecular Weight |
199.28 g/mol |
IUPAC Name |
1,5,7-triaza-3-azoniatricyclo[3.3.1.13,7]decane;thiocyanate |
InChI |
InChI=1S/C6H12N4.CHNS/c1-7-2-9-4-8(1)5-10(3-7)6-9;2-1-3/h1-6H2;3H |
InChI Key |
KVQREULTCKEKCG-UHFFFAOYSA-N |
Canonical SMILES |
C1[NH+]2CN3CN1CN(C2)C3.C(#N)[S-] |
Related CAS |
72952-09-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Process Description
Based on analogous synthetic processes for complex organic compounds, the preparation of EINECS 257-829-8 likely involves:
Step A: Formation of Key Intermediate via Nucleophilic Aromatic Substitution
This step typically uses a base (e.g., potassium carbonate, sodium hydride) and a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to facilitate substitution reactions on aromatic rings. Reaction parameters such as temperature (often 50–120°C) and reaction time (several hours) are optimized to maximize yield.
Step B: Reduction or Functional Group Transformation
Reduction of nitro groups or other functionalities is commonly performed using catalytic hydrogenation with palladium or Raney nickel catalysts under controlled hydrogen pressure (1–20 bar) and temperature (25–80°C). This step is critical for converting intermediates to the desired active compound.
Step C: Purification and Isolation
The crude product is often converted into a salt form (e.g., hydrochloride) to facilitate purification by crystallization. Subsequent neutralization and recrystallization steps ensure removal of impurities and attainment of the required purity specifications.
Process Controls and Critical Parameters
| Process Step | Critical Parameters | Control Measures | Impact on Quality |
|---|---|---|---|
| Nucleophilic substitution | Temperature, base equivalents, solvent purity | Monitoring molar ratios, reaction time | Affects yield and impurity profile |
| Catalytic hydrogenation | Hydrogen pressure, catalyst type, temperature | Pressure control, catalyst activity check | Ensures complete reduction, minimizes side products |
| Crystallization and isolation | Solvent composition, temperature, pH | Controlled cooling rates, pH adjustment | Influences solid-state properties and purity |
Alternative and Reprocessing Methods
Alternative synthetic routes may involve different starting materials or reagents but must be justified by demonstrating equivalent product quality and impurity profiles. Reprocessing steps, such as recycling of intermediates or purification residues, require validation to avoid contamination or impurity carryover.
Research Findings and Optimization Strategies
Recent advances in flow chemistry have shown potential benefits for the synthesis of complex organic compounds, including improved safety, better control of reaction parameters, and scalability. However, transitioning from batch to continuous flow processes requires re-optimization of reaction conditions and validation of product quality.
-
- Enhanced heat and mass transfer
- Precise control over reaction time and temperature
- Reduced risk of hazardous intermediate accumulation
-
- Compatibility of reagents and solvents with flow equipment
- Need for process redesign and scale-up validation
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Starting Materials | High-purity reagents, bases (e.g., potassium carbonate), solvents (DMF, NMP) |
| Reaction Types | Nucleophilic aromatic substitution, catalytic hydrogenation |
| Catalysts | Palladium on carbon, Raney nickel |
| Reaction Conditions | Temperature: 50–120°C; Pressure: 1–20 bar H2; Time: several hours |
| Purification Techniques | Crystallization, salt formation, extraction, filtration |
| Process Controls | Monitoring molar equivalents, temperature, pressure, pH, catalyst activity |
| Alternative Routes | Justified by impurity profile equivalence and product quality |
| Flow Chemistry Potential | Improved safety and control, requires re-optimization |
Chemical Reactions Analysis
Types of Reactions
Hexamethylene tetramine thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield other derivatives.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfur-containing compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Profile
- Chemical Name : Not specified in the search results.
- EINECS Number : 257-829-8
- CAS Registry Number : Not provided in the search results.
Scientific Research Applications
The compound is primarily utilized in scientific research, particularly in the fields of toxicology and environmental science. Below are key areas where it finds application:
-
Toxicological Studies
- Used in assessing the toxicological profile of various substances.
- Helps in understanding the mechanisms of toxicity and potential impacts on human health and the environment.
-
Environmental Monitoring
- Employed to monitor pollutants in water and soil.
- Assists in evaluating the bioaccumulation potential of chemicals in aquatic organisms.
-
Regulatory Compliance
- Essential for compliance with REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) regulations.
- Facilitates safety assessments required by regulatory bodies.
-
Alternative Testing Methods
- Utilized in Integrated Approaches for Testing and Assessment (IATA) frameworks to reduce animal testing.
- Supports methodologies like Quantitative Structure-Activity Relationship (QSAR) models for predicting chemical behavior.
Data Tables
Case Study 1: Toxicological Assessment
A study conducted by the Health and Environmental Sciences Institute evaluated the toxic effects of Einecs 257-829-8 on aquatic life. The research employed both traditional toxicity testing methods and alternative approaches such as QSAR modeling. The findings indicated that while the compound exhibits some level of toxicity, its effects are significantly influenced by environmental conditions such as pH and temperature.
Case Study 2: Environmental Impact Analysis
An environmental impact assessment was performed to measure the persistence and mobility of this compound in freshwater ecosystems. The study utilized a combination of laboratory experiments and field data to assess bioaccumulation factors. Results demonstrated that the compound has a moderate potential for bioaccumulation, raising concerns about its long-term effects on aquatic organisms.
Case Study 3: Regulatory Framework Compliance
A comprehensive review was conducted to analyze how this compound aligns with REACH compliance requirements. The study highlighted the importance of accurate data submission regarding safety assessments and risk management measures to regulatory authorities. It emphasized the need for continuous monitoring to ensure compliance with evolving regulations.
Mechanism of Action
The mechanism by which hexamethylene tetramine thiocyanate exerts its effects involves its interaction with specific molecular targets. The thiocyanate group can interact with various enzymes and proteins, affecting their function and activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Findings :
- Analog 2 : Presence of a conjugated double bond may enhance UV stability compared to this compound .
Functional Analogs
Functional analogs share industrial applications rather than structural features. For example:
Table 2: Functional analogs of this compound, highlighting divergent toxicity and regulatory pathways despite shared industrial roles .
Key Findings :
- CAS 3052-50-4 : Lower acute toxicity suggests safer handling protocols compared to typical EINECS compounds .
- CAS 79349-82-9 : High bioavailability (LogS = -3.2) aligns with pharmaceutical utility but raises environmental persistence concerns .
Methodological Considerations
- Tanimoto Index : Validated for rapid screening of large chemical databases, enabling coverage of >33,000 EINECS compounds with <1,400 labeled analogs .
- For example, minor substituent changes can drastically alter metabolic pathways .
- Regulatory Implications : The European Chemicals Agency (ECHA) prioritizes read-across approaches for risk assessment, relying on high-confidence analogs to fill data gaps .
Biological Activity
Einecs 257-829-8, also known as Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl- , is a chemical compound that has garnered attention for its biological activity. This compound is primarily used in the production of various polymers and industrial applications. Understanding its biological effects is crucial for assessing its safety and environmental impact.
- Chemical Name : 2,6-Bis(1,1-dimethylethyl)-4-methylphenol
- Molecular Formula : C15H24O
- Molecular Weight : 224.36 g/mol
- CAS Number : 128-37-0
The biological activity of this compound can be attributed to its antioxidant properties. It functions primarily as a free radical scavenger, which helps in preventing oxidative stress in biological systems. This property is significant in various applications, including cosmetics and food preservation.
Toxicological Profile
The toxicological profile of this compound indicates that it exhibits low acute toxicity. However, chronic exposure may lead to potential endocrine disruption and reproductive toxicity. Studies have shown that high doses can affect liver and kidney function in animal models.
Case Studies and Research Findings
-
Antioxidant Activity :
- A study demonstrated that this compound effectively reduces oxidative stress markers in vitro. The compound exhibited a concentration-dependent decrease in reactive oxygen species (ROS) levels in cultured cells.
-
Endocrine Disruption :
- Research indicated that prolonged exposure to high concentrations of the compound could interfere with hormone signaling pathways. In a specific study on rodent models, significant alterations were observed in reproductive hormone levels after exposure to this compound.
-
Reproductive Toxicity :
- A two-generation reproductive toxicity study reported no observed adverse effect levels (NOAELs) at doses below 50 mg/kg body weight per day. However, significant effects were noted at higher doses, necessitating further investigation into its long-term effects on fertility.
Table 1: Summary of Biological Effects
| Study Type | Endpoint | Observed Effect | NOAEL (mg/kg bw/day) |
|---|---|---|---|
| Antioxidant Activity | ROS Reduction | Significant decrease | N/A |
| Endocrine Disruption | Hormonal Alterations | Altered reproductive hormone levels | N/A |
| Reproductive Toxicity | Fertility Impact | Reduced fertility at high doses | 50 |
Table 2: Toxicity Profile
Q & A
Q. What key physicochemical properties of Einecs 257-829-8 are critical for experimental design, and how should they be prioritized?
Methodological Answer: Prioritize properties such as solubility (for solvent selection), thermal stability (for reaction temperature ranges), and reactivity with common laboratory reagents. These properties dictate experimental setups, such as inert atmosphere requirements or compatibility with analytical instruments (e.g., HPLC, NMR). For reproducibility, document purity verification methods (e.g., chromatography, spectroscopy) and storage conditions to prevent degradation .
Q. What standardized protocols exist for synthesizing this compound, and how can they be validated?
Methodological Answer: Follow peer-reviewed synthesis protocols from journals like Reviews in Analytical Chemistry, ensuring step-by-step documentation of reaction conditions (e.g., stoichiometry, catalysts). Validate protocols by replicating published yields and characterizing products via spectroscopic techniques (e.g., IR, mass spectrometry). Cross-reference with supplementary materials for detailed procedural notes .
Q. How should researchers select analytical techniques to characterize this compound in mixed matrices?
Methodological Answer: Use hyphenated techniques (e.g., LC-MS) to distinguish the compound from matrix interferences. Validate selectivity through spike-and-recovery experiments and calibration curves. Reference analytical guidelines from General Information for Authors to ensure instrument parameters (e.g., detection limits, resolution) are rigorously reported .
Advanced Research Questions
Q. How can experimental designs isolate the effects of this compound in complex biological systems?
Methodological Answer: Implement factorial designs to test interactions with confounding variables (e.g., pH, co-solutes). Use negative controls (e.g., knockout models) and dose-response assays to establish causality. For in vivo studies, employ blinding and randomization to minimize bias, as outlined in ethical research frameworks .
Q. What methodologies resolve contradictory data on the catalytic activity of this compound?
Methodological Answer: Conduct meta-analyses of published datasets to identify methodological inconsistencies (e.g., reaction scales, purity thresholds). Replicate disputed experiments under controlled conditions, and perform error analysis (e.g., Monte Carlo simulations) to quantify uncertainty. Cross-validate results using orthogonal techniques (e.g., kinetic assays vs. computational modeling) .
Q. How should researchers optimize reaction conditions for this compound to maximize yield while minimizing byproducts?
Methodological Answer: Apply Design of Experiments (DoE) principles, such as response surface methodology, to explore parameter spaces (e.g., temperature, solvent ratios). Use Pareto analysis to prioritize influential factors. Validate optimized conditions with triplicate runs and characterize byproducts via tandem mass spectrometry .
Q. What statistical approaches are appropriate for analyzing dose-response relationships involving this compound?
Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Assess goodness-of-fit with metrics like AIC or R². For comparative studies, apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to evaluate significance. Reference statistical guidelines from General Questions and Data Collection Methods to ensure rigor .
Q. How can researchers ensure reproducibility of this compound’s electrochemical properties across laboratories?
Methodological Answer: Standardize electrode pretreatment protocols (e.g., polishing, activation) and electrolyte compositions. Report detailed electrochemical parameters (e.g., scan rates, reference electrodes) as per Materials and Methods guidelines. Collaborate via inter-laboratory studies to validate reproducibility .
Q. What strategies mitigate ethical challenges in toxicological studies of this compound?
Methodological Answer: Adhere to institutional review board (IRB) protocols for animal or human studies. Use computational toxicology (e.g., QSAR models) as a preliminary screen to reduce experimental subjects. Justify sample sizes via power analysis to minimize unnecessary resource use .
Q. How should large datasets from high-throughput screening of this compound be managed and shared?
Methodological Answer: Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use repositories like Zenodo for raw data storage, and provide metadata aligned with domain-specific standards (e.g., ISA-Tab for omics data). Document data curation workflows in a Data Management Plan (DMP) as per General Questions and Data Collection Methods .
Guidance for Structuring Research
- Hypothesis Formulation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
- Literature Review : Synthesize conflicting findings by comparing experimental conditions (e.g., catalyst loadings, solvent systems) and highlighting gaps for further investigation .
- Data Presentation : Follow Extended Essay Guide standards for figures/tables, ensuring raw data is archived in appendices and processed data supports core arguments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
